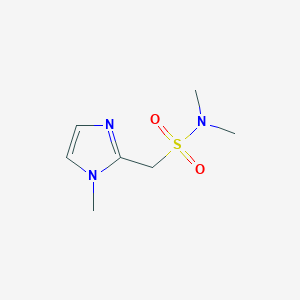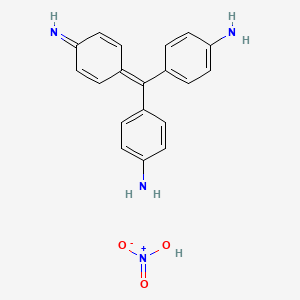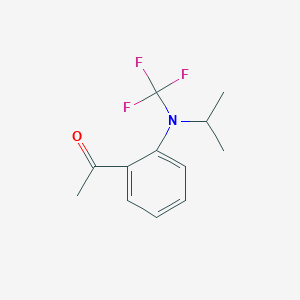
(Z)-N-(3-Ethylphenyl)-1-(2-thienyl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(3-Ethylphenyl)-1-(2-thienyl)methanimine: is an organic compound that belongs to the class of imines It features a thienyl group attached to a methanimine moiety, with a 3-ethylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(3-Ethylphenyl)-1-(2-thienyl)methanimine typically involves the condensation of 3-ethylbenzaldehyde with 2-thiophenemethylamine under specific reaction conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: (Z)-N-(3-Ethylphenyl)-1-(2-thienyl)methanimine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the imine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Corresponding oxides or sulfoxides.
Reduction: Amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used in studies involving enzyme interactions and inhibition.
Medicine:
Industry:
Material Science: Used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which (Z)-N-(3-Ethylphenyl)-1-(2-thienyl)methanimine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thienyl and phenyl groups contribute to the compound’s binding affinity and specificity.
類似化合物との比較
- (Z)-N-(3-Methylphenyl)-1-(2-thienyl)methanimine
- (Z)-N-(3-Propylphenyl)-1-(2-thienyl)methanimine
- (Z)-N-(3-Isopropylphenyl)-1-(2-thienyl)methanimine
Uniqueness:
- Structural Differences: The presence of the 3-ethyl group in (Z)-N-(3-Ethylphenyl)-1-(2-thienyl)methanimine distinguishes it from its analogs, affecting its chemical reactivity and binding properties.
- Reactivity: The specific substituents on the phenyl ring can influence the compound’s reactivity and the types of reactions it undergoes.
- Applications: The unique structural features may lead to different applications in scientific research and industry compared to its analogs.
特性
CAS番号 |
400058-81-3 |
|---|---|
分子式 |
C13H13NS |
分子量 |
215.32 g/mol |
IUPAC名 |
N-(3-ethylphenyl)-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C13H13NS/c1-2-11-5-3-6-12(9-11)14-10-13-7-4-8-15-13/h3-10H,2H2,1H3 |
InChIキー |
RMOVUXSCFCAUDF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)N=CC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(Benzo[d]thiazol-2-yloxy)propan-1-ol](/img/structure/B13962605.png)





![2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13962637.png)



